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The management of cytomegalovirus (CMV) infections that are resistant or refractory (R/R) to

first-line therapies presents a significant challenge in immunocompromised patient populations,

particularly transplant recipients. For years, Foscarnet has been a cornerstone of treatment for

such cases, despite its considerable toxicity profile. The recent approval of maribavir, a novel

benzimidazole riboside, offers a new therapeutic avenue. This guide provides an objective,

data-driven comparison of Foscarnet and maribavir for the treatment of resistant CMV,

focusing on their mechanisms of action, efficacy, safety, and resistance profiles.

Mechanism of Action: A Tale of Two Targets
Foscarnet and maribavir inhibit CMV replication through distinct mechanisms, a crucial factor

in their utility against resistant viral strains.

Foscarnet is a pyrophosphate analog that directly inhibits the viral DNA polymerase, an

enzyme encoded by the UL54 gene.[1][2][3] It binds to the pyrophosphate-binding site on the

DNA polymerase, preventing the cleavage of pyrophosphate from deoxynucleotide

triphosphates and thereby halting the elongation of the viral DNA chain.[1] A key feature of

Foscarnet's mechanism is that it does not require intracellular activation by viral or cellular

kinases.[1][3]

Maribavir, in contrast, targets the CMV-specific protein kinase pUL97.[4][5][6] It acts as a

competitive inhibitor at the adenosine triphosphate (ATP) binding site of pUL97, preventing the
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phosphorylation of viral and cellular proteins that are essential for multiple stages of the viral

lifecycle.[7][8] This inhibition disrupts CMV DNA replication, encapsidation, and the nuclear

egress of viral capsids.[4][5] Because it does not target the DNA polymerase, maribavir

remains active against CMV strains with mutations in the UL54 gene that confer resistance to

Foscarnet.[5][8]
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Figure 1. Mechanisms of action for Foscarnet and maribavir.
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Clinical Efficacy: Comparative Data from Clinical
Trials
Direct head-to-head randomized controlled trials comparing Foscarnet and maribavir are

limited. However, the Phase 3 SOLSTICE trial provides crucial comparative data, as Foscarnet
was one of the investigator-assigned therapies (IAT) to which maribavir was compared.

Additionally, a recent real-world retrospective study offers a direct comparison.

Efficacy Endpoint Maribavir

Investigator-

Assigned Therapy

(IAT)*
Study

CMV Viremia

Clearance at Week 8
55.7% 23.9% SOLSTICE[9]

CMV Clearance &

Symptom Control at

Week 8 (Maintained

through Week 16)

18.7% 10.3% SOLSTICE[9]

CMV Infection

Clearance (Real-

World)

74.1% (20/27) 74.1% (20/27)
Retrospective

Study[10][11]

Failure of Therapy

(Persistent DNAemia)

Not Statistically

Significant vs.

Foscarnet (p=0.56)

-
Retrospective

Study[10][11]

*Investigator-assigned therapy in the SOLSTICE trial included Foscarnet, ganciclovir,

valganciclovir, or cidofovir.

In the pivotal SOLSTICE trial, maribavir demonstrated superior efficacy in achieving CMV

viremia clearance at week 8 compared to IAT in patients with R/R CMV infection.[9][12] A

significantly higher percentage of patients on maribavir achieved the primary endpoint.[9]

Furthermore, a real-world retrospective study comparing 27 patients on maribavir with 27 on

Foscarnet found no statistically significant difference in the rates of infection clearance or

therapy failure due to persistent viremia.[10][11]
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Safety and Tolerability: A Key Differentiator
The safety profiles of Foscarnet and maribavir differ substantially, with maribavir generally

demonstrating a more favorable tolerability profile.

Adverse Event Maribavir Foscarnet Study

Treatment

Discontinuation due to

Adverse Events

13.2% 31.9% (IAT) SOLSTICE[9]

Acute Kidney Injury 8.5% 21.3% SOLSTICE[9]

Neutropenia

9.4% (vs.

valganciclovir/ganciclo

vir)

33.9%

(valganciclovir/gancicl

ovir)

SOLSTICE[9]

Most Common

Treatment-Emergent

Adverse Event

Dysgeusia (Taste

disturbance)

Nephrotoxicity,

Electrolyte imbalances
[2][5][7][13]

Foscarnet is well-known for its potential for significant nephrotoxicity and electrolyte

disturbances, including hypocalcemia and hypomagnesemia, which often necessitate

hospitalization for administration and monitoring.[2][13] In the SOLSTICE trial, maribavir was

associated with significantly lower rates of acute kidney injury compared to Foscarnet.[9] The

most common adverse event associated with maribavir is dysgeusia (taste disturbance), which

is generally considered manageable.[7] The lower rate of treatment discontinuation due to

adverse events with maribavir in the SOLSTICE trial underscores its better tolerability.[9]

Resistance Profiles
Resistance to both Foscarnet and maribavir can emerge during therapy, and the genetic basis

for resistance is distinct for each drug.

Foscarnet Resistance: Resistance to Foscarnet is conferred by mutations in the viral UL54

gene, which encodes the DNA polymerase.[14][15] These mutations typically cluster in specific

domains of the polymerase.[14]
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Maribavir Resistance: Maribavir resistance is primarily associated with mutations in the UL97

gene, which encodes the target protein kinase.[5][16] The most common resistance-associated

mutations are T409M, H411Y, and C480F.[16][17] Some UL97 mutations, such as F342Y and

C480F, can confer cross-resistance to both maribavir and ganciclovir/valganciclovir.[5][17][18]

Emergence of maribavir resistance has been observed in patients who experience a rebound

in CMV DNA levels while on therapy.[16]

A real-world retrospective study found no statistically significant difference in the development

of antiviral resistance between maribavir and Foscarnet (p=0.24).[10][11] In this study, 5 out of

27 patients in the maribavir cohort and 3 out of 27 in the Foscarnet cohort developed

resistance.[10][11]

Experimental Protocols
SOLSTICE Trial (NCT02931539) - Efficacy and Safety Assessment

Study Design: A Phase 3, multicenter, randomized, open-label superiority trial.[9]

Patient Population: Hematopoietic stem cell transplant (HSCT) or solid organ transplant

(SOT) recipients with R/R CMV infection.[9]

Intervention: Patients were randomized 2:1 to receive either maribavir (400 mg twice daily)

or investigator-assigned therapy (IAT), which could include Foscarnet, ganciclovir,

valganciclovir, or cidofovir, for an 8-week treatment period.[9]

Primary Endpoint: Confirmed CMV viremia clearance at the end of week 8, defined as

plasma CMV DNA concentration <137 IU/mL in two consecutive tests at least 5 days apart.

[9][12]

CMV DNA Quantification: Plasma CMV DNA levels were measured by a central laboratory.

[19]

Genotypic Resistance Testing: Baseline and post-treatment plasma samples were analyzed

for mutations in the CMV UL97 and UL54 genes to determine genotypic resistance.[16][19]
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Figure 2. Simplified workflow of the SOLSTICE clinical trial.

Retrospective Real-World Study - Comparative Outcomes

Study Design: A single-center retrospective cohort study.[11]

Patient Population: SOT and HSCT recipients who received either maribavir or Foscarnet
for a CMV infection episode.[11]

Data Collection: Electronic medical records were reviewed to identify patients and collect

data on clinical outcomes.[11]

Outcomes Assessed: Clearance of CMV infection, failure of therapy (persistent DNAemia),

and development of antiviral resistance.[10][11]

Conclusion
Maribavir represents a significant advancement in the management of R/R CMV infections. Its

novel mechanism of action provides an effective treatment option for patients with Foscarnet-
resistant CMV. Clinical trial and real-world data suggest that maribavir has comparable efficacy
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to Foscarnet in clearing CMV viremia but boasts a markedly superior safety profile, with

significantly less nephrotoxicity. While the emergence of resistance to maribavir is a clinical

consideration, its overall tolerability and oral bioavailability present a compelling advantage

over intravenously administered Foscarnet. For researchers and drug development

professionals, the distinct mechanisms and resistance profiles of these two agents offer

valuable insights into the ongoing development of novel anti-CMV therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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